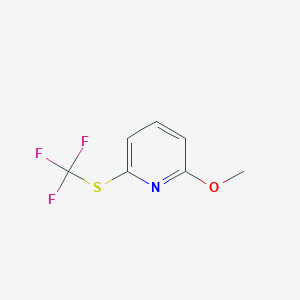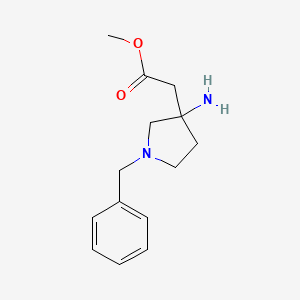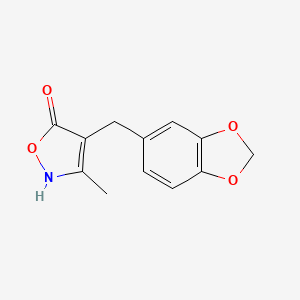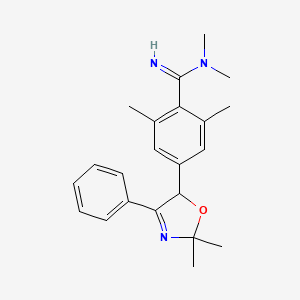![molecular formula C18H14O5 B12876500 (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol is a complex organic compound characterized by its unique structure, which includes a benzofuran core and a methoxybenzo[d][1,3]dioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzo[d][1,3]dioxole moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound has shown promise in preliminary studies as an anticancer agent. Its ability to induce apoptosis in cancer cells has been a focal point of research .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol involves its interaction with specific molecular targets. In anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways . The exact molecular targets and pathways are still under investigation, but early studies suggest involvement of the p53 and caspase pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-2-Methoxy-5-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)aniline
- (Z)-2-Ethoxy-5-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)aniline
Uniqueness
What sets (Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol apart from similar compounds is its benzofuran core, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with biological targets and offers different reactivity in chemical synthesis.
Propriétés
Formule moléculaire |
C18H14O5 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
6-[(Z)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-1-benzofuran-4-ol |
InChI |
InChI=1S/C18H14O5/c1-20-16-8-12(9-17-18(16)23-10-22-17)3-2-11-6-14(19)13-4-5-21-15(13)7-11/h2-9,19H,10H2,1H3/b3-2- |
Clé InChI |
CMSXMODBOIWVBO-IHWYPQMZSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1OCO2)/C=C\C3=CC(=C4C=COC4=C3)O |
SMILES canonique |
COC1=CC(=CC2=C1OCO2)C=CC3=CC(=C4C=COC4=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)


![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)


![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)





